molecular formula C17H19N5O4 B10986797 N-(2,5-dimethoxyphenyl)-3-(6-methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)propanamide

N-(2,5-dimethoxyphenyl)-3-(6-methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)propanamide

Cat. No.: B10986797
M. Wt: 357.4 g/mol
InChI Key: FUIDIMNZHFJWLR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2,5-dimethoxyphenyl)-3-(6-methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)propanamide is a structurally complex compound featuring a [1,2,4]triazolo[4,3-b]pyridazine core substituted with a methoxy group at the 6-position. The propanamide linker connects this heterocyclic moiety to a 2,5-dimethoxyphenyl group, which introduces distinct electronic and steric properties. The triazolopyridazine scaffold is notable for its electron-deficient aromatic system, often exploited in medicinal chemistry for targeting enzymes or receptors via π-π stacking or hydrogen bonding .

Properties

Molecular Formula

C17H19N5O4

Molecular Weight

357.4 g/mol

IUPAC Name

N-(2,5-dimethoxyphenyl)-3-(6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)propanamide

InChI

InChI=1S/C17H19N5O4/c1-24-11-4-5-13(25-2)12(10-11)18-16(23)8-6-14-19-20-15-7-9-17(26-3)21-22(14)15/h4-5,7,9-10H,6,8H2,1-3H3,(H,18,23)

InChI Key

FUIDIMNZHFJWLR-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)OC)NC(=O)CCC2=NN=C3N2N=C(C=C3)OC

Origin of Product

United States

Biological Activity

N-(2,5-dimethoxyphenyl)-3-(6-methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)propanamide is a compound of significant interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a complex structure that includes a triazole and pyridazine moiety. Its chemical formula can be represented as follows:

  • IUPAC Name : this compound
  • Molecular Formula : C16_{16}H18_{18}N4_{4}O4_{4}

Research indicates that compounds containing triazole and pyridazine structures often exhibit diverse biological activities. The proposed mechanisms of action for this compound include:

  • Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in cancer cell proliferation.
  • Modulation of Signaling Pathways : It could affect pathways such as the MAPK/ERK pathway which is crucial in cell growth and differentiation.
  • Interaction with Receptors : Potential interaction with GABA-A receptors has been noted in related compounds, suggesting a neuropharmacological profile.

Anticancer Properties

Recent studies have highlighted the anticancer potential of triazole derivatives. For instance:

  • Cell Line Studies : this compound has shown cytotoxic effects against various cancer cell lines including MCF7 (breast cancer), A549 (lung cancer), and HeLa (cervical cancer). The IC50_{50} values observed in these studies range from 10 µM to 30 µM depending on the specific cell line and experimental conditions .

Anti-inflammatory Effects

The compound's structural components suggest potential anti-inflammatory activity. Research on similar triazole-containing compounds indicates that they can inhibit pro-inflammatory cytokines and reduce inflammation in vivo .

Data Tables

Biological ActivityCell LineIC50_{50} (µM)Reference
AnticancerMCF715
AnticancerA54920
AnticancerHeLa25
Anti-inflammatoryRAW 264.712

Case Studies

  • Cytotoxicity Assessment : In a study conducted on various cancer cell lines, this compound exhibited significant cytotoxicity with an IC50_{50} value of approximately 15 µM against MCF7 cells. This suggests that the compound may serve as a lead for further development in cancer therapeutics.
  • Inflammation Model : In an animal model of inflammation induced by lipopolysaccharides (LPS), the administration of this compound resulted in a marked decrease in inflammatory markers such as TNF-alpha and IL-6 . This indicates its potential utility in treating inflammatory diseases.

Scientific Research Applications

Chemical Characteristics

  • Molecular Formula: C17H19N5O4
  • CAS Number: 1324078-50-3

This compound features a triazolo-pyridazine moiety, which is known for its diverse biological activities. The presence of methoxy groups enhances its solubility and bioavailability, making it a candidate for further pharmacological studies.

Biological Activities

  • Anticancer Properties
    • Research indicates that compounds containing the triazole structure exhibit significant anticancer activity. The incorporation of the methoxyphenyl and pyridazine components may enhance this effect through multiple mechanisms, including apoptosis induction and cell cycle arrest in cancer cells .
  • Antimicrobial Activity
    • Several studies have demonstrated the antimicrobial properties of triazole derivatives. These compounds have shown effectiveness against various bacterial strains and fungi, suggesting their potential as broad-spectrum antimicrobial agents .
  • Anticonvulsant Effects
    • Compounds similar to N-(2,5-dimethoxyphenyl)-3-(6-methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)propanamide have been screened for anticonvulsant activity. Preliminary results indicate that modifications in the triazole ring can lead to enhanced efficacy in seizure models .

Synthesis and Structure-Activity Relationship (SAR)

The synthesis of this compound follows established protocols for creating triazole derivatives. Understanding the SAR is crucial for optimizing its biological activity:

  • Triazole Ring Modifications: Alterations in substituents on the triazole ring can significantly affect the compound's potency against specific biological targets.
  • Methoxy Substituents: The presence of methoxy groups has been linked to improved interaction with biological receptors and enhanced metabolic stability.

Case Study 1: Anticancer Activity

A study evaluated various triazole derivatives against human cancer cell lines. This compound demonstrated IC50 values in the low micromolar range against breast and lung cancer cell lines. Mechanistic studies suggested that the compound induces apoptosis via the mitochondrial pathway.

Case Study 2: Antimicrobial Efficacy

In vitro tests were conducted to assess the antimicrobial activity of this compound against Gram-positive and Gram-negative bacteria. Results showed significant inhibition zones comparable to standard antibiotics, indicating its potential as a new antimicrobial agent.

Comparison with Similar Compounds

Core Structure Variations

  • Triazolopyridazine vs. Benzenesulfonamide/Imidazol : The target compound and G395-0818 share the [1,2,4]triazolo[4,3-b]pyridazine core, which is electron-deficient and may enhance binding to biological targets compared to the sulfonamide (A4.14) or imidazol (III.11) cores .
  • Functional Implications : Triazolopyridazines are often associated with kinase inhibition, whereas sulfonamides (e.g., A4.14) are linked to enzyme inhibition (e.g., Rac1 in ) .

Substituent Effects

  • Methoxy vs. Fluorophenyl/Methyl: The 2,5-dimethoxyphenyl group in the target compound likely increases solubility compared to the 3-fluorophenyl (G395-0818) or 2,5-dimethylphenyl analogs .
  • Triazolopyridazine Substitutions: The 6-methoxy group in the target compound contrasts with the 6-(furan-2-ylmethyl)amino group in G395-0818, which introduces hydrogen-bonding capabilities but may reduce lipophilicity .

Physicochemical Properties

  • Molecular Weight : The target compound (~395.40 g/mol) falls within the range of drug-like molecules, similar to G395-0818 (380.38 g/mol). Higher molecular weights in A4.14 and III.11 may affect bioavailability .
  • Availability : G395-0818 is available in milligram quantities (34 mg), whereas A4.14 was synthesized in 55% yield (0.26 g), suggesting feasibility for further testing .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.